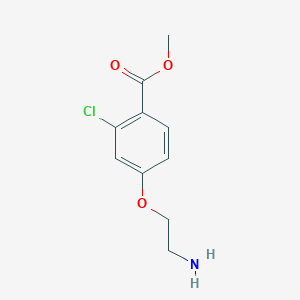
1-Bromo-2,3-dichloro-4-nitrobenzene
Vue d'ensemble
Description
1-Bromo-2,3-dichloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical synthesis processes due to its unique reactivity.
Méthodes De Préparation
The synthesis of 1-Bromo-2,3-dichloro-4-nitrobenzene typically involves a series of electrophilic aromatic substitution reactions. One common method includes the nitration of 1,2-dichlorobenzene followed by bromination. The nitration process involves treating 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting product is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum chloride .
Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale production.
Analyse Des Réactions Chimiques
1-Bromo-2,3-dichloro-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and halogens) that activate the benzene ring towards nucleophilic attack.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-2,3-dichloro-4-aminobenzene.
Applications De Recherche Scientifique
1-Bromo-2,3-dichloro-4-nitrobenzene is utilized in various scientific research applications:
Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in studies investigating the effects of halogenated aromatic compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3-dichloro-4-nitrobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro and halogen groups. This activation facilitates electrophilic and nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in nucleophilic aromatic substitution, the nitro group stabilizes the intermediate Meisenheimer complex, promoting the substitution process .
Comparaison Avec Des Composés Similaires
1-Bromo-2,3-dichloro-4-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
1-Bromo-4-chloro-2-nitrobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,2-Dichloro-4-nitrobenzene:
1-Bromo-2-nitrobenzene: Contains fewer halogen substituents, resulting in different reactivity profiles.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and make it valuable for targeted chemical synthesis.
Propriétés
IUPAC Name |
1-bromo-2,3-dichloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBNJGINUSPUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1H-pyrazolo[4,3-b]pyridin-6-yl)ethanone](/img/structure/B1404304.png)

![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)






![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)
